molecular formula C10H8FNO2 B8659180 Methyl 2-(3-cyano-4-fluorophenyl)acetate

Methyl 2-(3-cyano-4-fluorophenyl)acetate

Cat. No.: B8659180
M. Wt: 193.17 g/mol
InChI Key: KEIIQSWEZGEIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-cyano-4-fluorophenyl)acetate is a specialized organic compound featuring a phenyl ring substituted with a cyano (-CN) group at position 3 and a fluorine atom at position 4. The acetate moiety is esterified with a methyl group, yielding the structural formula C₁₀H₈FNO₂ and a molecular weight of 209.18 g/mol (calculated). This compound belongs to the class of arylacetic acid esters, which are widely employed as intermediates in pharmaceutical and agrochemical synthesis. The electron-withdrawing cyano and fluorine substituents enhance the compound’s reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-(3-cyano-4-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-9(11)8(4-7)6-12/h2-4H,5H2,1H3

InChI Key

KEIIQSWEZGEIMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9)

  • Molecular Formula : C₁₀H₁₁FO₂
  • Molecular Weight : 182.19 g/mol
  • Key Differences: Replaces the cyano group with a methyl (-CH₃) substituent at position 3.
  • Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the cyano analog. Applications: Used as a high-purity pharmaceutical intermediate, though its reactivity in further functionalization may be reduced compared to the cyano-containing analog .

2-(3-Fluoro-4-phenylphenyl)propanoic acid (Proprietary Name: Ansaid)

  • Molecular Formula : C₁₅H₁₃FO₂
  • Molecular Weight : 256.26 g/mol
  • Key Differences: Features a biphenyl structure with a fluorine atom and a propanoic acid group.
  • Impact: The propanoic acid group enables salt formation (e.g., sodium or potassium salts) for enhanced bioavailability in NSAIDs. Clinical Use: Marketed as Ansaid for anti-inflammatory applications, highlighting the pharmacological relevance of fluorine-substituted arylpropanoic acids .

Ester Group Variations: Methyl vs. tert-Butyl

tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate

  • Molecular Formula: C₁₃H₁₃FNO₂
  • Molecular Weight : 250.25 g/mol
  • Key Differences : The tert-butyl ester group introduces steric bulk and increased lipophilicity.
  • Impact :
    • Stability : tert-Butyl esters are resistant to hydrolysis under basic conditions, making them suitable for protecting carboxylic acids during multi-step syntheses.
    • Applications : Preferred in solid-phase peptide synthesis (SPPS) and combinatorial chemistry due to their stability .

Functional Group Variations: β-Keto Esters

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Differences : Contains a β-keto ester group (-COCH₂COOCH₃).
  • Impact: Reactivity: The β-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Claisen, Knorr syntheses). Applications: Used in the synthesis of amphetamines and heterocyclic compounds, showcasing divergent utility compared to non-keto arylacetates .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 2-(3-cyano-4-fluorophenyl)acetate C₁₀H₈FNO₂ 209.18 3-CN, 4-F, methyl ester Pharmaceutical intermediate
Methyl 2-(3-fluoro-4-methylphenyl)acetate C₁₀H₁₁FO₂ 182.19 3-F, 4-CH₃, methyl ester High-purity intermediate
tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate C₁₃H₁₃FNO₂ 250.25 3-CN, 4-F, tert-butyl ester Drug discovery intermediates
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 β-keto ester, phenyl group Amphetamine synthesis

Research Findings and Discussion

Substituent Effects on Reactivity and Bioactivity

  • Cyano Group: The -CN group in this compound enhances electrophilicity at the phenyl ring, enabling Suzuki-Miyaura cross-coupling reactions to install additional aryl groups. This contrasts with methyl-substituted analogs, which require harsher conditions for functionalization .
  • Fluorine Atom : Fluorine’s electronegativity improves metabolic stability and bioavailability in drug candidates by reducing cytochrome P450-mediated oxidation .

Pharmacological Potential

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